molecular formula C5H8O3 B147033 2-Hydroxyethyl acrylate CAS No. 818-61-1

2-Hydroxyethyl acrylate

Cat. No.: B147033
CAS No.: 818-61-1
M. Wt: 116.11 g/mol
InChI Key: OMIGHNLMNHATMP-UHFFFAOYSA-N
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Description

2-Hydroxyethyl acrylate is a versatile monomer widely used in the field of material synthesis. It is an acrylic acid ester that readily undergoes addition reactions with a variety of organic and inorganic compounds. This compound is known for its ability to form homopolymers and copolymers, making it a valuable component in the production of various types of polymers, such as hydrogels, coatings, adhesives, and thermosets .

Mechanism of Action

Target of Action

2-Hydroxyethyl acrylate is primarily used as a monomer in the synthesis of various types of polymers . It is known for its ability to copolymerize with a variety of monomers, resulting in a wide range of polymer properties and applications . The primary targets of this compound are therefore the monomers with which it copolymerizes.

Mode of Action

This compound interacts with its targets (other monomers) through a process called copolymerization . This process involves the formation of a polymer chain that includes multiple types of monomers. The dual functionality of this compound, containing a polymerizable acrylic group and a terminal hydroxy group, allows it to readily undergo addition reactions with a wide variety of organic and inorganic compounds .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the polymerization process. This process involves the reaction of ethylene oxide with acrylic acid in the presence of a metal catalyst . The resultant polymers have a wide range of applications, including the production of hydrogels, coatings, adhesives, and thermosets .

Result of Action

The result of the action of this compound is the formation of polymers with a wide range of properties and applications. For example, polymers produced from the this compound monomer are used in surgery/veterinary medicine to seal wounds or construct scaffolds for tissue growth . The polymers themselves are essentially inert (unreactive), and this compound is used to form resins and polymers, which have uses in a wide variety of applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl acrylate can be synthesized through the esterification of acrylic acid with ethylene oxide. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process that involves the addition of ethylene oxide to acrylic acid in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in high-purity this compound .

Properties

IUPAC Name

2-hydroxyethyl prop-2-enoate
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InChI

InChI=1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2
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InChI Key

OMIGHNLMNHATMP-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)OCCO
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Molecular Formula

C5H8O3
Record name HYDROXYETHYLACRYLATE
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Related CAS

26403-58-7, 26022-14-0, 9051-31-4
Record name Polyethylene glycol monoacrylate
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Record name Hydroxyethyl acrylate polymer
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Record name Polyethylene glycol monoacrylate homopolymer
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DSSTOX Substance ID

DTXSID2022123
Record name 2-Hydroxyethyl acrylate
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Molecular Weight

116.11 g/mol
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Physical Description

Hydroxyethylacrylate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Corrosive to tissue. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; NKRA, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name HYDROXYETHYLACRYLATE
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Record name 2-Propenoic acid, 2-hydroxyethyl ester
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Boiling Point

greater than 346 °F at 760 mmHg (USCG, 1999), 191 °C, BP: 40 °C at 0.001 kPa (0.0075 mm Hg), Boiling point: 40 °C at 0.001 kPa, 210 °C
Record name HYDROXYETHYLACRYLATE
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Flash Point

214 °F (NFPA, 2010), 214 °F (101 °C) (closed cup), 101 °C c.c.
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Solubility

In water, miscible /1X10+6 mg/L/ at 25 °C, Solubility in water: miscible
Record name 2-Hydroxyethyl acrylate
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Density

1.1 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 23 °C, Liquid heat capacity = 0.491 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.048 BTU-in/hr-sq ft-F at 70 °F; Liquid viscosity: 5.438 cP at 70 °C; Saturated vapor pressure = 0.090 lb/sq in at 177 °F; Saturated vapor density = 0.00153 lb/cu ft at 177 °F, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

Vapors heavier than air, Relative vapor density (air = 1): 4.0
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Vapor Pressure

0.0523 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7.0
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Impurities

96%, contains 200-650 ppm monomethyl ether hydroquinone as inhibitor., Other esters < 2% w/w; dietylene glycol monoacrylate < or = 2.1% w/w; acrylic acid < or = 1% w/w; ethylene glycol approx 0.25% w/w; ethylene oxide approx 0.001% w/w
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Color/Form

Liquid, Clear colorless liquid

CAS No.

818-61-1
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Record name 2-Propenoic acid, 2-hydroxyethyl ester
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Melting Point

-76 °F (USCG, 1999), -60.2 °C
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Synthesis routes and methods I

Procedure details

The procedure described in Example 1(A) was repeated, except that the diallyl phthalate crosslinking monomer was replaced by the aromatic diacrylate monomer available commercially as "Photomer" 4028 (Registered Trade Mark of Diamond Shamrock Co.) and which is believed to be essentially the diacrylate of bisphenol A. The amounts of the monomers were adjusted to give a polymer composition of ethyl acrylate 61.5%, methyl methacrylate 28%, 2-hydroxyethyl acrylate 10%, "Photomer" 4028 0.5%, and the amount of copolymer stabiliser solution in the main feed was increased from 294.9 parts to 368.6 parts. The final dispersion had a non-volatile content of 61.6%, a high-shear viscosity of 0.8 poise and a particle size ("Nanosizer" determination) of 0.25 μm. The gel content of the disperse phase was 89%. When the dispersion was applied to glass and allowed to dry, a good clear, flexible film was obtained; its extensibility was in excess of 1000%.
Quantity
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[Compound]
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aromatic diacrylate
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Diamond
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Name
diacrylate
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Yield
61.5%

Synthesis routes and methods II

Procedure details

Into a 1-liter separable flask were put 232 parts (2 mol) of 2-hydroxyethyl acrylate (manufactured by Nippon Shokubai, trade name: BHEA), 222 parts (1 mol) of isophorone diisocyanate and 0.09 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.09 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and 2-hydroxyethyl acrylate.
Quantity
2 mol
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1 mol
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Synthesis routes and methods III

Procedure details

An isocyanate derived cross-linking agent (Collonate L manufactured by NIPPON POLYURETHANE INDUSTRY CO., LTD.) 15 parts was added to a polymer 100 parts (converted from a solid content 40% of toluene solution) that comprises a copolymer obtained by copolymerizing butyl acrylate 100 parts, acrylonitrile 5 parts, and acrylic acid 5 parts, and mixed to prepare an adhesive. The adhesive was applied using an applicator on a polyester film (50 micrometers) so that a thickness of the adhesive layer after dried is 10 micrometers, and then dried for 3 minutes by the hot-air dryer at 130 degrees C. to obtain a desired carrier sheet.
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POLYURETHANE
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Synthesis routes and methods IV

Procedure details

100 parts by weight of butyl acrylate, 5 parts by weight of acrylic acid, 0.075 parts by weight of 2-hydroxyethyl acrylate, 0.3 parts by weight of 2,2-azobisisobutyronitrile, and ethyl acetate were added to a reactor vessel equipped with a cooling tube, a nitrogen introducing tube, a thermometer, and a stirrer so that a solution was formed. While nitrogen gas was blown into the solution, the solution was then subjected to a polymerization reaction at 60° C. for 4 hours to give an acrylate copolymer of butyl acrylate, acrylic acid and 2-hydroxyethyl acrylate with a weight average molecular weight of 2,200,000.
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[Compound]
Name
2,2-azobisisobutyronitrile
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0 (± 1) mol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyethyl acrylate
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2-Hydroxyethyl acrylate
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2-Hydroxyethyl acrylate
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2-Hydroxyethyl acrylate
Reactant of Route 5
2-Hydroxyethyl acrylate
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Reactant of Route 6
2-Hydroxyethyl acrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.